![molecular formula C19H21NO2 B4016058 (2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine](/img/structure/B4016058.png)
(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine
Overview
Description
The compound "(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" is related to the field of organic chemistry and involves complex molecular structures featuring furyl groups and an amine group. Its relevance spans across synthesizing heterocyclic compounds, exploring chemical reactions, and understanding its physical and chemical properties.
Synthesis Analysis
Synthesis methods for related furyl-containing compounds involve asymmetric deprotonation techniques, showcasing the enantioselective synthesis of 2-aryl-Boc-pyrrolidines from corresponding (arylmethyl)(3-chloropropyl)-Boc-amines (Wu, Lee, & Beak, 1996). Another method includes reactions of nitro-substituted dihydropyridines converted into nitropyridines and N-methylpyridinium salts, showcasing a variety of potential pathways to synthesize complex furyl-related compounds (Sagitullina, Glizdinskaya, & Sagitullin, 2007).
Molecular Structure Analysis
The crystal structure analysis of compounds closely related to "(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" provides insight into the arrangement of atoms and the spatial configuration. For example, the study on 3-mercapto-2-benzo[b]-furylidene-(p-methylphenyl) amine highlighted the position of the bridge hydrogen atom in a mercaptoaldimine (Nesterov et al., 1986).
Chemical Reactions and Properties
Furyl-containing compounds participate in a variety of chemical reactions, including the interaction with maleic acid, demonstrating their reactivity and potential in forming complex molecular structures (Kvyatkovskaya et al., 2017). Another example is the synthesis of C-(2-furyl)-N-(4-nitrophenyl)methanohydrazonyl bromide, showing the compound's versatility in forming substitution products (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Physical Properties Analysis
The physical properties of furyl-containing compounds can be inferred from studies on similar molecules. For instance, the synthesis and crystal structure determination of 5-methyl-2-phenyl-4-[(2-p-bromophenylamino)-furylmethylene]-3(2H)-one provides valuable information on crystal system, space group, and molecular dimensions, which are crucial for understanding the physical characteristics of these compounds (Zhang, Yong, Li, Jin-zhou, & Heng-Qiang, 2008).
Chemical Properties Analysis
The chemical properties of "(2-furylmethyl)[3-(2-furyl)-3-(4-methylphenyl)propyl]amine" and related compounds can be explored through their reactions and interaction mechanisms. The synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as therapeutic agents provide insights into enzyme inhibitory activity, showcasing the compound's potential utility and chemical behavior (Hussain et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-15-6-8-16(9-7-15)18(19-5-3-13-22-19)10-11-20-14-17-4-2-12-21-17/h2-9,12-13,18,20H,10-11,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZJRFSFPBOKMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCNCC2=CC=CO2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(furan-2-yl)-N-(furan-2-ylmethyl)-3-(4-methylphenyl)propan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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